molecular formula C6H9F3O3 B12560489 Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate CAS No. 149526-95-4

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12560489
CAS No.: 149526-95-4
M. Wt: 186.13 g/mol
InChI Key: PWDQWZKGRJRHSH-UHFFFAOYSA-N
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Description

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate is a chemical compound with the molecular formula C6H9F3O3 It is known for its unique structural features, which include a trifluoromethyl group and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate typically involves the esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,3,3-trifluoro-2-oxopropanoate.

    Reduction: Formation of 3,3,3-trifluoro-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar structure but lacks the isopropyl ester group.

    Propan-2-yl 3,3,3-trifluoro-2-oxopropanoate: Similar structure but contains a carbonyl group instead of a hydroxy group.

Uniqueness

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of both the trifluoromethyl group and the hydroxypropanoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

149526-95-4

Molecular Formula

C6H9F3O3

Molecular Weight

186.13 g/mol

IUPAC Name

propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C6H9F3O3/c1-3(2)12-5(11)4(10)6(7,8)9/h3-4,10H,1-2H3

InChI Key

PWDQWZKGRJRHSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(F)(F)F)O

Origin of Product

United States

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